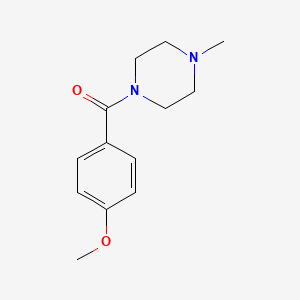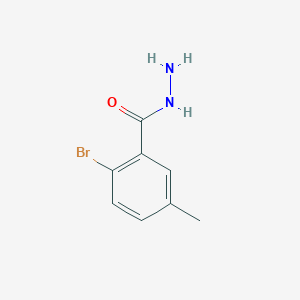![molecular formula C12H18N2O4S B6617389 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid CAS No. 1379861-02-5](/img/structure/B6617389.png)
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid, commonly referred to as TBTC-MTP, is a synthetic organic compound that has been used in scientific research applications. The compound was first synthesized in the early 2000s and has been used in a variety of biochemical and physiological experiments. TBTC-MTP has been found to have a variety of effects on various biological systems, including a mechanism of action that has been elucidated.
Scientific Research Applications
TBTC-MTP has been used in a variety of scientific research applications. The compound has been used in studies of enzyme inhibition, as well as studies of the effects of drugs on various biological systems. The compound has also been used in studies of the effects of hormones on cell growth and differentiation, as well as studies of the effects of drugs on the immune system. Additionally, TBTC-MTP has been used in studies of the effects of drugs on the nervous system and the cardiovascular system.
Mechanism of Action
The mechanism of action of TBTC-MTP is not entirely clear, but it is believed to involve the inhibition of enzymes involved in the metabolism of drugs and hormones. Specifically, it is believed that TBTC-MTP inhibits the enzyme cytochrome P450, which is involved in the metabolism of drugs and hormones. By inhibiting this enzyme, TBTC-MTP may be able to reduce the metabolism of drugs and hormones, thus increasing their effectiveness in the body.
Biochemical and Physiological Effects
TBTC-MTP has been found to have a variety of effects on various biological systems. The compound has been found to have an effect on the activity of various enzymes, including cytochrome P450. Additionally, TBTC-MTP has been found to have an effect on the activity of various hormones, including testosterone, progesterone, and estrogen. The compound has also been found to have an effect on the activity of various neurotransmitters, including serotonin and dopamine.
Advantages and Limitations for Lab Experiments
TBTC-MTP has several advantages and limitations for laboratory experiments. One advantage is that TBTC-MTP is relatively easy to synthesize and can be purified using a variety of methods. Additionally, the compound has been found to have a variety of effects on various biological systems, making it useful for a variety of experiments. However, TBTC-MTP is relatively expensive and can be difficult to obtain in large quantities. Additionally, the compound has a relatively short shelf life and can degrade quickly in the presence of light or heat.
Future Directions
There are a variety of potential future directions for research involving TBTC-MTP. One potential direction is to further investigate the mechanism of action of the compound and to identify additional enzymes that may be inhibited by TBTC-MTP. Additionally, further research could be conducted to investigate the effects of TBTC-MTP on various hormones and neurotransmitters. Additionally, further research could be conducted to investigate the effects of TBTC-MTP on various diseases and disorders. Finally, further research could be conducted to investigate the potential therapeutic applications of TBTC-MTP.
Synthesis Methods
The synthesis of TBTC-MTP is relatively straightforward and involves the use of a few simple chemical reactions. The first step is to react tert-butyloxycarbonyl chloride with an amino acid. This reaction produces a tert-butoxycarbonylamino acid, which is then reacted with 4-methyl-1,3-thiazol-2-ylpropionic acid in the presence of a base, such as potassium carbonate. The reaction produces TBTC-MTP, which can then be purified using a variety of methods, such as column chromatography.
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-7-6-19-9(13-7)5-8(10(15)16)14-11(17)18-12(2,3)4/h6,8H,5H2,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSQRZMGNAKPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(cyanomethyl)phenyl]-2-methylbenzamide](/img/structure/B6617338.png)




![7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6617383.png)

![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)
